N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-27-18-7-8-19-20(14-18)28-22(24-19)25(15-17-9-11-23-12-10-17)21(26)13-16-5-3-2-4-6-16/h2-12,14H,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAJOFSVIINRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxybenzo[d]thiazole with 2-phenylacetic acid and pyridine-4-carboxaldehyde under specific reaction conditions. The reaction typically requires the use of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety in the compound is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)
- Key Features : Nitro group at benzothiazole C6 (electron-withdrawing), thiadiazole-thioacetamide side chain.
- Activity : Potent VEGFR-2 inhibition (IC₅₀ = 0.87 µM) and antiproliferative effects against cancer cell lines .
- Comparison : The nitro group in 6d increases electrophilicity compared to the methoxy group in the target compound, likely enhancing kinase inhibition but reducing metabolic stability .
N-(6-Trifluoromethylbenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (21)
- Key Features : Trifluoromethyl group at benzothiazole C6, propargyloxy-phenyl side chain.
- Synthesis : Similar acylation strategy as the target compound but with trifluoromethyl-substituted benzothiazole .
- Comparison : The CF₃ group improves lipophilicity and bioavailability, whereas the methoxy group in the target compound favors aqueous solubility .
Analogues with Varied Acetamide Linkers
N-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
- Key Features : Propanamide linker (elongated chain) instead of acetamide.
N-(Thiophen-2-ylmethyl)-2-(2-phenylthiazol-4-yl)acetamide
- Key Features : Thiophenemethyl group replaces pyridinylmethyl.
Analogues with Polypharmacological Targets
(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide
- Key Features: Pyrazoloquinoxaline core, chloro-phenyl group.
- Activity : Selective MAO-A inhibition (IC₅₀ = 0.028 µM) .
- Comparison : The rigid heterocyclic core enhances target selectivity but reduces synthetic accessibility compared to the benzothiazole scaffold .
Research Findings and Implications
- Synthetic Flexibility : The target compound’s methoxy and pyridinylmethyl groups balance solubility and target engagement, contrasting with nitro or CF₃ analogues optimized for potency .
- Biological Potential: While MAO/BChE inhibitors prioritize rigid heterocycles (e.g., dihydroisoquinoline), the target compound’s simpler structure may favor derivatization for selectivity .
- Pharmacokinetic Considerations : Methoxy and pyridine groups likely enhance blood-brain barrier permeability compared to bulkier substituents in analogues like 6d .
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound's structure consists of a benzothiazole ring, a phenyl group, and a pyridine moiety, which contribute to its diverse biological properties. The molecular formula is , with a molecular weight of 389.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.5 g/mol |
| CAS Number | 899735-73-0 |
Synthesis
The synthesis of this compound typically involves several steps, starting with the preparation of the benzothiazole core through cyclization reactions. Subsequent reactions with phenylacetic acid and pyridine derivatives yield the final product. Various synthetic routes have been explored to optimize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have shown the ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition .
In one study, thiazole-based compounds were evaluated for their ability to inhibit tumor cell growth, demonstrating IC50 values ranging from 0.20 to 2.58 μM against various cancer cell lines. These findings suggest that modifications in the chemical structure can enhance anticancer efficacy .
Anthelmintic Activity
Another area of interest is the anthelmintic activity of related thiazole compounds. A series of derivatives were synthesized and screened for their effectiveness against nematodes such as Haemonchus contortus. Compounds demonstrated moderate to excellent activity, with some derivatives showing efficacy comparable to standard anthelmintic drugs . This highlights the potential for developing new treatments for parasitic infections.
The biological activity of this compound may involve multiple mechanisms:
- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : It may inhibit DNA synthesis and cell division in rapidly dividing cancer cells.
- Antimicrobial Properties : Similar compounds have exhibited antimicrobial effects, suggesting potential applications beyond oncology.
Case Studies
Several studies have focused on evaluating the biological activity of thiazole derivatives:
- Anticancer Evaluation : A study reported that specific thiazole derivatives displayed significant growth inhibition in A549 and C6 tumor cell lines, with mechanisms involving apoptosis and cell cycle arrest .
- Anthelmintic Screening : Research on a series of thiazole-based acetamides showed promising results against nematodes, indicating their potential as new anthelmintic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
